Aluminum tert-butoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

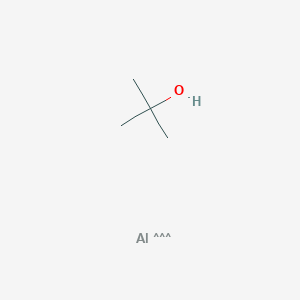

Aluminum tert-butoxide, also known as aluminum tri-tert-butoxide, is an organoaluminum compound with the chemical formula Al[OC(CH₃)₃]₃. It is a white or slightly gray solid that is highly soluble in organic solvents. This compound is widely used in organic synthesis and as a precursor in the preparation of various aluminum-containing materials .

Mechanism of Action

Target of Action

Aluminum tert-butoxide, also known as Aluminum-tri-tert-butoxide, primarily targets alcohols and ketones in chemical reactions . It is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones and in the Meerwein-Ponndorf-Verley reduction of ketones .

Mode of Action

This compound interacts with its targets (alcohols and ketones) through oxidation and reduction reactions . In the Oppenauer oxidation, it facilitates the conversion of alcohols to ketones . In the Meerwein-Ponndorf-Verley reduction, it aids in the reduction of ketones .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the Oppenauer oxidation and Meerwein-Ponndorf-Verley reduction . These pathways involve the oxidation of alcohols to ketones and the reduction of ketones, respectively . The compound also plays a role in the formation of S–S, S–Se, N–N, and C–N bonds, extending its scope in chemical synthesis .

Pharmacokinetics

It’s important to note that it is asolid powder at room temperature . Its bioavailability, distribution, metabolism, and excretion would largely depend on the specific conditions of its use and the system in which it is applied.

Result of Action

The result of this compound’s action is the successful conversion of alcohols to ketones in the Oppenauer oxidation and the reduction of ketones in the Meerwein-Ponndorf-Verley reduction . It is also involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum tert-butoxide can be synthesized through the alcohol interchange method. This involves reacting aluminum isopropoxide with tert-butyl alcohol under reflux conditions. The reaction is typically carried out in the presence of a catalyst such as mercuric chloride to facilitate the interchange .

Industrial Production Methods: In industrial settings, this compound is produced by heating aluminum shavings with tert-butyl alcohol in the presence of a small amount of this compound as a catalyst. The reaction mixture is then refluxed, and the product is purified by distillation and recrystallization .

Types of Reactions:

Oxidation: this compound is used as a reagent in the Oppenauer oxidation of alcohols to ketones.

Reduction: It is also involved in the Meerwein-Ponndorf-Verley reduction of ketones to alcohols.

Substitution: The compound can undergo substitution reactions with various organic substrates to form aluminum-containing products.

Common Reagents and Conditions:

Oxidation: Typically involves the use of this compound in the presence of a secondary alcohol and a ketone.

Reduction: Requires this compound and a ketone in the presence of an alcohol.

Substitution: Often carried out in organic solvents such as benzene or toluene under reflux conditions.

Major Products Formed:

Oxidation: Ketones

Reduction: Alcohols

Substitution: Various aluminum-containing organic compounds

Scientific Research Applications

Aluminum tert-butoxide has a wide range of applications in scientific research:

Chemistry: Used as a catalyst and reagent in organic synthesis, particularly in oxidation and reduction reactions.

Biology: Employed in the preparation of bioactive compounds and as a reagent in biochemical studies.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Comparison with Similar Compounds

- Aluminum isopropoxide

- Aluminum ethoxide

- Aluminum tri-sec-butoxide

Comparison:

- Aluminum tert-butoxide is unique in its high solubility in organic solvents and its ability to act as a strong Lewis acid. This makes it particularly effective in catalyzing oxidation and reduction reactions compared to its counterparts .

- Aluminum isopropoxide and aluminum ethoxide are less soluble and less reactive in certain organic reactions, making them less versatile in synthetic applications .

- Aluminum tri-sec-butoxide shares some similarities with this compound but differs in its steric properties, which can affect its reactivity and the types of reactions it can catalyze .

This compound stands out due to its unique combination of solubility, reactivity, and catalytic properties, making it a valuable compound in both research and industrial applications.

Properties

CAS No. |

556-91-2 |

|---|---|

Molecular Formula |

C4H10AlO |

Molecular Weight |

101.10 g/mol |

IUPAC Name |

aluminum;2-methylpropan-2-olate |

InChI |

InChI=1S/C4H10O.Al/c1-4(2,3)5;/h5H,1-3H3; |

InChI Key |

ZYJCNKZDMOOHSA-UHFFFAOYSA-N |

SMILES |

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3] |

Canonical SMILES |

CC(C)(C)O.[Al] |

Key on ui other cas no. |

556-91-2 |

Pictograms |

Flammable; Corrosive |

Synonyms |

Aluminum tert-butoxide (6CI,7CI); tert-Butyl Alcohol Aluminum Salt; Aluminum t-Butoxide; Aluminum tert-Butanolate; Aluminum tert-Butylate; Aluminum tri-tert-Butoxide; Aluminum tris(tert-Butoxide); Aluminum tris(tert-Butylate); Tri-tert-Butoxyaluminum |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a key application of aluminum tert-butoxide in organic synthesis?

A: this compound can be used to induce dehydration reactions. For example, in a study focusing on the synthesis of rac-dihydroisorotundine, researchers employed this compound at elevated temperature (220°C) to eliminate a methanol molecule from a dimethylketal intermediate. This step was crucial in the final stages of synthesizing the target molecule, rac-dihydroisorotundine [].

Q2: Beyond dehydration, are there other synthetic applications of this compound?

A: Yes, this compound is known to facilitate the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction is particularly useful for the stereoselective reduction of ketones to alcohols. Research has shown that replacing the commonly used aluminum isopropoxide catalyst with this compound in MPV reductions can lead to a significant increase in reaction rate [].

Q3: How does the choice of aluminum alkoxide catalyst influence the stereochemistry of MPV reductions?

A: The stereochemical outcome of MPV reductions, particularly in the context of synthesizing chiral molecules like HIV protease inhibitors, is significantly impacted by the type of aluminum alkoxide catalyst used. While both aluminum isopropoxide and this compound can catalyze these reductions, they often lead to different diastereomeric ratios in the products. Researchers observed this difference when investigating the synthesis of a specific diastereomer of an alcohol intermediate for HIV protease inhibitors. The study highlighted the importance of catalyst selection for controlling the stereochemistry of the final product [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

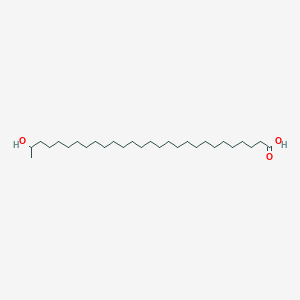

![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)